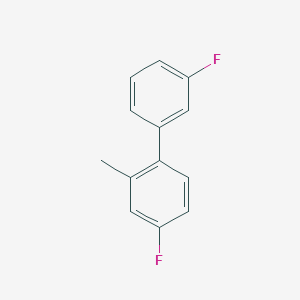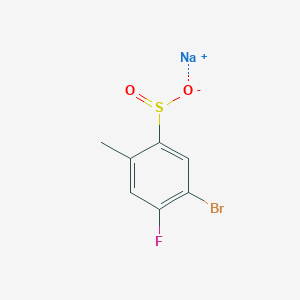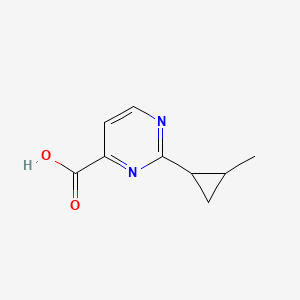
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered ring ethers. This compound features a bromomethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 3-Methylbutan-2-yl Group: This step might involve the alkylation of the oxolane ring using a suitable alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield alcohols, ethers, or amines, while oxidation could produce aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: As a building block for the synthesis of polymers or other advanced materials.
Biological Studies: Investigating its effects on biological systems or its use as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. The oxolane ring might interact with various molecular targets, influencing pathways involved in the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(2-methylbutan-2-yl)oxolane: Similar structure but with a different alkyl group attached to the oxolane ring.
3-(Bromomethyl)-3-(3-methylpentan-2-yl)oxolane: Similar structure but with a longer alkyl chain.
Uniqueness
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is unique due to the specific combination of the bromomethyl group and the 3-methylbutan-2-yl group attached to the oxolane ring. This unique structure can impart distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)9(3)10(6-11)4-5-12-7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
NWLCHVAKYKYVBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C1(CCOC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)


![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)


![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)


![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)


![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
